![molecular formula C12H15N3O B112289 4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one CAS No. 214839-85-7](/img/structure/B112289.png)
4-(3-aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one
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Overview
Description
Scientific Research Applications
Heterocyclic Compound Synthesis
Pyrazole derivatives serve as critical building blocks in synthesizing diverse heterocyclic compounds. The unique reactivity of such compounds facilitates the synthesis of various heterocyclic frameworks under mild reaction conditions, offering broad applicability in medicinal and pharmaceutical chemistry. The synthesis approaches involve employing pyrazole derivatives to construct complex molecules with potential biological activities, such as anticancer, analgesic, anti-inflammatory, and antimicrobial properties. The versatility of these compounds underscores their significance in developing new therapeutic agents and exploring novel drug candidates (Gomaa & Ali, 2020).
Medicinal and Pharmaceutical Applications
Pyrazoline and pyrazole scaffolds are integral to designing and developing new medicinal agents. Their incorporation into drug molecules has been associated with a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects. The structural diversity and functionalizability of these scaffolds make them valuable templates in medicinal chemistry, enabling the exploration of novel therapeutic pathways and mechanisms of action. Research has emphasized the role of these compounds in addressing various health conditions, highlighting their potential as leads for drug discovery efforts (Parmar, Vala, & Patel, 2023).
Catalysis and Green Chemistry
Recent studies have explored the application of hybrid catalysts in synthesizing pyrazole derivatives, demonstrating the efficacy of these catalysts in facilitating environmentally friendly and sustainable chemical reactions. The use of organocatalysts, metal catalysts, and green solvents in the synthesis of pyrazoline and pyrazole derivatives aligns with the principles of green chemistry, aiming to reduce the environmental impact of chemical processes. These approaches not only enhance the efficiency of synthetic methodologies but also contribute to the development of safer and more sustainable pharmaceutical manufacturing processes (Ray et al., 2022).
Mechanism of Action
Target of Action
The compound contains an aminopropyl group, which is a common feature in many bioactive compounds such as spermine and (3-Aminopropyl)triethoxysilane . These compounds are known to interact with various cellular targets, including nucleic acids and proteins, and play crucial roles in cellular growth and stress tolerance .
Mode of Action
Compounds with similar structures, such as (3-aminopropyl)triethoxysilane, are known to function through non-covalent interactions with their targets . These interactions can lead to changes in the target’s structure or function, thereby influencing cellular processes.
Biochemical Pathways
For instance, spermine is known to regulate plant growth, development, and stress tolerance by modulating transcriptomic, proteomic, metabolomic, and hormonal pathways .
Result of Action
Based on the known effects of structurally similar compounds, it could potentially influence various cellular processes, including growth, development, and stress response .
Action Environment
The action, efficacy, and stability of 4-(3-Aminopropyl)-5-phenyl-1,2-dihydro-3H-pyrazol-3-one would likely be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, (3-Aminopropyl)triethoxysilane is known to be used for covalent attaching of organic films to metal oxides such as silica and titania , suggesting that the compound’s action could be influenced by the presence of these materials.
properties
IUPAC Name |
4-(3-aminopropyl)-5-phenyl-1,2-dihydropyrazol-3-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c13-8-4-7-10-11(14-15-12(10)16)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8,13H2,(H2,14,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAVHCMQHEROZAS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NN2)CCCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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